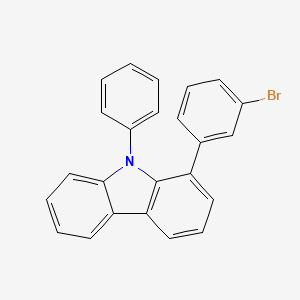
1-(3-Bromophenyl)-9-phenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are aromatic heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core substituted with a bromophenyl group at the 1-position and a phenyl group at the 9-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenylboronic acid with a phenylcarbazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic system.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, the compound’s photophysical properties enable it to act as an efficient emitter or charge transport material. In pharmaceuticals, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but has a pyrrolidine ring instead of a carbazole core.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound has a similar bromophenyl group but differs in the core structure and additional substituents.
Uniqueness: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts specific photophysical and electronic properties. The presence of both bromophenyl and phenyl groups allows for versatile functionalization and applications in various fields.
Propriétés
Formule moléculaire |
C24H16BrN |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-9-6-8-17(16-18)20-13-7-14-22-21-12-4-5-15-23(21)26(24(20)22)19-10-2-1-3-11-19/h1-16H |
Clé InChI |
BWWVYHDOHVDCTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




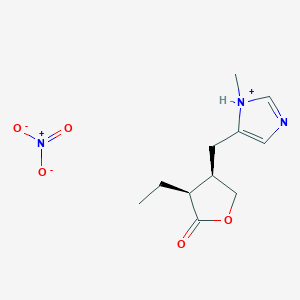
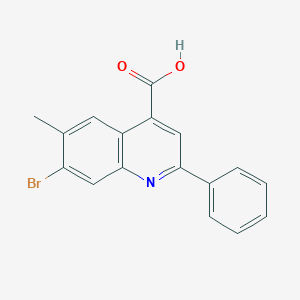
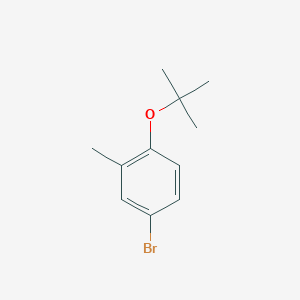
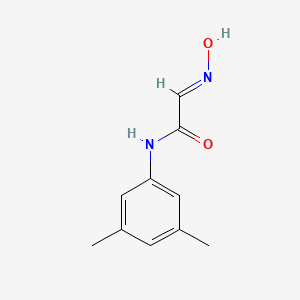
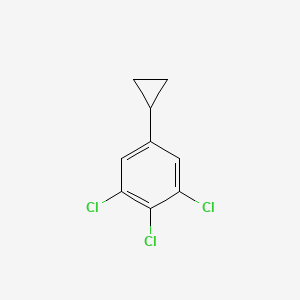
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
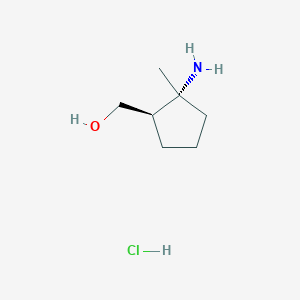
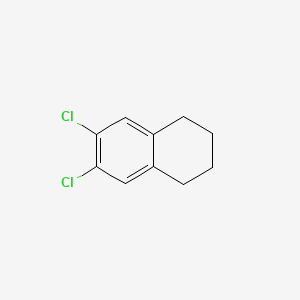
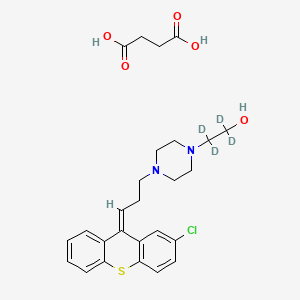
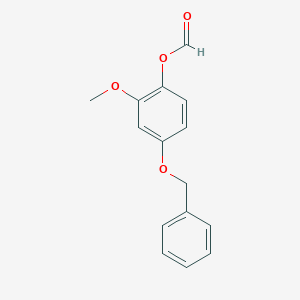
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

